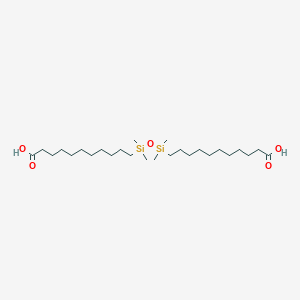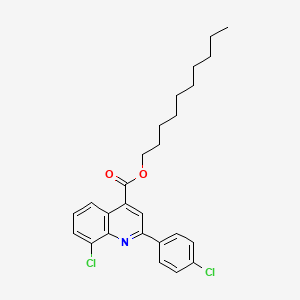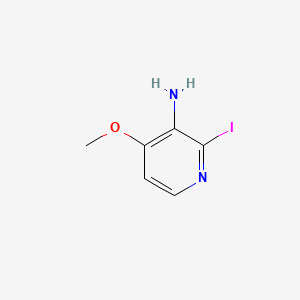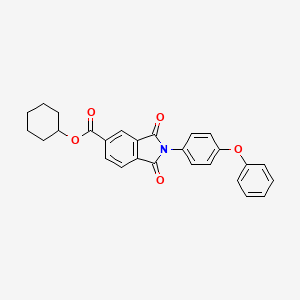![molecular formula C13H8ClN3O2 B12470241 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile](/img/structure/B12470241.png)
4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a nitro group and a chlorophenylamino group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile typically involves the nitration of 4-[(4-Chlorophenyl)amino]benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine derivative. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions. For example, halogenation can introduce additional halogen atoms onto the aromatic ring using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Halogenation using bromine or chlorine with a Lewis acid catalyst such as aluminum chloride.
Major Products:
Reduction: 4-[(4-Chlorophenyl)amino]-3-aminobenzonitrile.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Materials Science: The compound’s aromatic structure and functional groups make it suitable for use in the design of advanced materials, such as organic semiconductors and polymers.
Biological Research: Researchers may explore the biological activity of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile and its derivatives to identify potential bioactive compounds with applications in drug discovery.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is not well-documented in the literature. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The presence of the nitro and chlorophenylamino groups may influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)amino]benzonitrile: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Nitrobenzonitrile:
4-Chloro-3-nitrobenzonitrile: Lacks the amino group, which may influence its chemical properties and reactivity.
Uniqueness: 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is unique due to the presence of both the nitro and chlorophenylamino groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H8ClN3O2 |
|---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
4-(4-chloroanilino)-3-nitrobenzonitrile |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-13(12)17(18)19/h1-7,16H |
InChI Key |
DDHNISXFVMCFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12470172.png)
![ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B12470183.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470186.png)
![(3R)-3-(3,3-dimethylbutylamino)-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12470193.png)
![N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; maleic acid](/img/structure/B12470203.png)
![N-[2-(dimethylamino)phenyl]-4-[(E)-(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12470205.png)

![N-(2,6-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470211.png)

![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12470223.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470227.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470235.png)
